N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Medicinal Chemistry Linker SAR Physicochemical Property Optimization

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide (CAS 2034420-70-5) is a synthetic small molecule (C₁₆H₁₅NO₃S, MW 301.36) that belongs to the benzofuran-thiophene carboxamide hybrid class. The compound is characterized by a benzofuran ring connected via a 2-methoxyethyl linker to a thiophene-3-carboxamide moiety, forming an extended conjugated π-system.

Molecular Formula C16H15NO3S
Molecular Weight 301.36
CAS No. 2034420-70-5
Cat. No. B2425516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide
CAS2034420-70-5
Molecular FormulaC16H15NO3S
Molecular Weight301.36
Structural Identifiers
SMILESCOC(CNC(=O)C1=CSC=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H15NO3S/c1-19-15(9-17-16(18)12-6-7-21-10-12)14-8-11-4-2-3-5-13(11)20-14/h2-8,10,15H,9H2,1H3,(H,17,18)
InChIKeyISHXDQFGYPGXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide (CAS 2034420-70-5): A Structurally Defined Benzofuran-Thiophene Hybrid Scaffold for Medicinal Chemistry Candidate Comparison


N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide (CAS 2034420-70-5) is a synthetic small molecule (C₁₆H₁₅NO₃S, MW 301.36) that belongs to the benzofuran-thiophene carboxamide hybrid class . The compound is characterized by a benzofuran ring connected via a 2-methoxyethyl linker to a thiophene-3-carboxamide moiety, forming an extended conjugated π-system. This architecture places the compound at the intersection of benzofuran-containing and thiophene-3-carboxamide bioactive chemical space, positioning it as a candidate for structure-activity relationship (SAR) studies relevant to antimicrobial and anticancer research programs .

Why N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide Cannot Be Freely Substituted with In-Class Analogs Without Risk of Altered Pharmacological Profile


Within the benzofuran-thiophene carboxamide chemical series, the specific combination of the benzofuran-2-yl terminus, a 2-methoxyethyl linker, and the thiophene-3-carboxamide warhead is non-trivial. Published SAR studies on closely related series demonstrate that variation at the linker position can shift antiproliferative IC₅₀ values by more than 10-fold [1]. Furthermore, the thiophene-3-carboxamide scaffold has shown context-dependent target engagement profiles; certain N-substituted variants achieve sub-100 nM EGFR kinase inhibition (IC₅₀ = 94.44 ± 2.22 nM) while others in the same series are inactive [1]. Generic interchange with a benzofuran-2-carboxamide positional isomer, a hydroxypropyl linker analog, or a thiophen-2-yl variant may therefore introduce significant changes in binding conformation, metabolic stability, or solubility—any of which could confound SAR interpretation and waste screening resources.

Quantitative Differentiation Evidence for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide vs. Closest Structural Analogs for Informed Procurement


Structural Differentiation via Methoxyethyl vs. Hydroxypropyl Linker: Predicted Impact on Lipophilicity-Driven Solubility and Permeability

The methoxyethyl linker in the target compound (CAS 2034420-70-5) replaces the hydroxypropyl linker found in its closest commercially available analog, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide. The methoxyethyl group, lacking a hydrogen-bond donor (HBD) at the linker position, is expected to reduce topological polar surface area (tPSA) and lower the compound's hydrogen-bond donor count by 1 relative to the hydroxypropyl analog. Published physiochemical profiling of benzofuran-carboxamide series has shown that increasing HBD count by 1 is associated with a mean aqueous solubility reduction of approximately 2- to 5-fold and reduced passive permeability in Caco-2 monolayer assays . While direct experimental comparison data are not available for these specific compounds, the structural difference constitutes a well-precedented physicochemical differentiation relevant to hit-to-lead optimization strategies [1].

Medicinal Chemistry Linker SAR Physicochemical Property Optimization

Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Regioisomerism: Differential Kinase Inhibition Potential Inferred from Published EGFR and VEGFR-2 Inhibitor SAR

The target compound incorporates a thiophene-3-carboxamide motif (3-substituted thiophene), which positions the carboxamide group at the meta position relative to the thiophene sulfur atom. In contrast, analogs such as N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide carry the carboxamide at the 2-position (ortho to sulfur). Published EGFR kinase inhibitor development programs have demonstrated that thiophene-3-carboxamide-based compounds achieve EGFR IC₅₀ values of 94.44 ± 2.22 nM [1], while thiophene-2-carboxamide benzofuran hybrids tested in antiproliferative assays show IC₅₀ values in the low micromolar range (e.g., 12.58 µM against Hep3B cells for select derivatives) . Additionally, thiophene-3-carboxamide derivatives have yielded VEGFR-2 inhibitors with IC₅₀ values as low as 191.1 nM [2]. The 3-carboxamide regioisomer thus has established precedent for sub-micromolar kinase inhibition, whereas the 2-carboxamide regioisomer lacks published evidence of equivalent potency.

Kinase Inhibition Regioisomer SAR EGFR/VEGFR-2

Benzofuran-2-yl vs. Other Aryl Termini: Conformational Rigidity Advantage for Target Binding Preorganization

The target compound features a benzofuran-2-yl terminus, in contrast to analogs bearing furan-2-yl (e.g., CAS 2097935-72-1, which incorporates a furan-2-yl-thiophen-3-yl-ethyl linker) [1]. Benzofuran, as a fused bicyclic aromatic system, exhibits greater conformational rigidity than monocyclic furan. Rigid aromatic systems have been shown to enhance binding affinity in biological applications by reducing the entropic penalty upon target binding . Published benzofuran-2-carboxamide series have demonstrated sub-micromolar antiproliferative IC₅₀ values (e.g., 3.83 µM in SK-BR-3 cells for the most active derivative) [2], and select benzofuran-thiophene hybrids achieve IC₅₀ values as low as 0.19 µM against MCF-7 breast cancer cells [3], whereas monocyclic furan analogs within comparable series lack equivalent potency documentation. The fused benzofuran system provides stronger π-stacking potential with aromatic residues in target protein binding pockets, which is absent in monocyclic furan or simple phenyl termini.

Conformational Analysis Binding Preorganization Benzofuran SAR

Commercial Availability Differentiation: Validated CAS Registry and Multi-Source Procurement vs. Single-Source or Unvalidated Analogs

The target compound (CAS 2034420-70-5) is listed with validated identifiers across multiple independent chemical supplier catalogs and authoritative databases, including a confirmed InChI Key (ISHXDQFGYPGXPS-UHFFFAOYSA-N), molecular formula (C₁₆H₁₅NO₃S), and molecular weight (301.36 g/mol) . This multi-source validation mitigates procurement risk relative to certain close analogs that appear in only a single vendor catalog or lack authoritative database cross-referencing. For example, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide and N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide are primarily documented through individual vendor listings . The target compound's presence on Chemsrc and other chemical databases provides independent verification of its structural identity, enabling more reliable re-order and quality control for longitudinal research programs.

Procurement Reliability CAS Registry Validation Supply Chain Risk Mitigation

Recommended Application Scenarios for N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide Based on Differentiated Structural Evidence


Kinase-Focused Hit Identification and Lead Optimization Campaigns Requiring Sub-Micromolar Starting Points

The thiophene-3-carboxamide regioisomer has established precedent for achieving sub-100 nM EGFR kinase inhibition (IC₅₀ = 94.44 ± 2.22 nM) and sub-200 nM VEGFR-2 inhibition (IC₅₀ = 191.1 nM) in published medicinal chemistry programs [1]. Procurement of the target compound as a screening candidate for kinase panel profiling is supported by this regioisomer's documented kinase engagement potential, which distinguishes it from thiophene-2-carboxamide analogs that lack comparable sub-micromolar kinase inhibition data. This compound is most appropriate for programs where initial biochemical kinase inhibition assay throughput is the gating step.

Cellular Permeability-Prioritized Hit-to-Lead Programs Where Linker HBD Minimization Is Desired

The methoxyethyl linker (0 HBD at the linker) is predicted to confer superior passive membrane permeability relative to the hydroxypropyl linker analog (1 HBD) based on established lipophilicity-permeability relationships in benzofuran-carboxamide chemical space . Research teams conducting cell-based phenotypic screening or intracellular target engagement assays may rationally select this compound over the hydroxypropyl analog when permeability is the primary optimization parameter. This selection rationale is particularly relevant for CNS-penetrant candidate profiling or programs targeting intracellular protein-protein interactions where compound access to the cytosol is rate-limiting.

Longitudinal Multi-Year Medicinal Chemistry Programs Requiring Reproducible Compound Supply with Verified Structural Identity

The target compound benefits from multi-source CAS registry validation across independent chemical databases and supplier catalogs , reducing the risk of identity ambiguity that can plague single-source analogs during multi-year hit-to-lead campaigns. Procurement teams managing SAR-by-catalog or focused library screening programs can rely on the compound's verified InChI Key (ISHXDQFGYPGXPS-UHFFFAOYSA-N) and consistent molecular weight reporting (301.36 g/mol) for quality control across batches and suppliers, ensuring experimental reproducibility over extended research timelines.

Dual Benzofuran-Thiophene Pharmacophore Exploration for Antimicrobial and Anticancer SAR Studies

The compound integrates both benzofuran and thiophene pharmacophores in a single molecular entity, each with independent precedent for antimicrobial and anticancer activity . Published benzofuran-containing hybrids have achieved antiproliferative IC₅₀ values as low as 0.19 µM (MCF-7) [1], while thiophene-3-carboxamide scaffolds have demonstrated broad kinase inhibition profiles. This dual pharmacophore architecture makes the compound suitable for divergent SAR exploration programs where the goal is to deconvolute the contribution of each heterocyclic moiety to overall biological activity, or to identify synergistic pharmacophore combinations for polypharmacology strategies.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.